![molecular formula C8H8FNO2 B1532235 3-Fluoro-2-methoxybenzamide CAS No. 874830-59-8](/img/structure/B1532235.png)
3-Fluoro-2-methoxybenzamide
Overview
Description
3-Fluoro-2-methoxybenzamide is a chemical compound with the CAS Number: 874830-59-8 . It has a molecular weight of 169.16 . It is a solid at ambient temperature .
Physical And Chemical Properties Analysis
3-Fluoro-2-methoxybenzamide is a solid at ambient temperature . The physical properties of a compound such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Antibacterial Applications
“3-Fluoro-2-methoxybenzamide” has been studied for its antibacterial properties. Research suggests that it can be effective against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibacterial drugs .
Fluorescent Probes
This compound may be used in the design and synthesis of fluorescent probes, which are important tools in biological research for cell imaging and environmental analysis .
Drug Discovery
Due to its unique structure, “3-Fluoro-2-methoxybenzamide” could be utilized in drug discovery, particularly in the synthesis of novel compounds with potential therapeutic effects .
Material Science
The compound’s properties might be explored in material science research, particularly in the development of new materials with specific fluorescence characteristics .
Chemical Synthesis
“3-Fluoro-2-methoxybenzamide” can be used as a building block in chemical synthesis, contributing to the creation of a variety of complex molecules for different scientific applications .
Environmental Analysis
Its potential use in environmental analysis stems from its role in fluorescent probes, which can detect and quantify environmental pollutants .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-2-methoxybenzamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in the base excision repair (BER) pathway, which is involved in repairing damaged DNA and maintaining genomic stability .
Mode of Action
It is known to interact with its target, poly [adp-ribose] polymerase 1 . The interaction between the compound and its target could lead to changes in the function of the enzyme, potentially affecting DNA repair processes .
Biochemical Pathways
Given its target, it is likely to impact the base excision repair (ber) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from DNA, which could have downstream effects on DNA replication and transcription .
Result of Action
Given its target, it is likely to impact dna repair processes, potentially leading to changes in genomic stability .
properties
IUPAC Name |
3-fluoro-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGVNFPHEWAMEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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